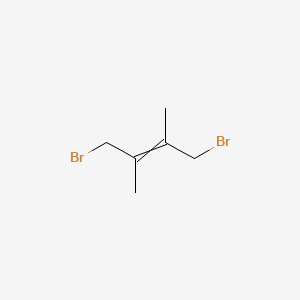

2-Butene, 1,4-dibromo-2,3-dimethyl-

Description

BenchChem offers high-quality 2-Butene, 1,4-dibromo-2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 1,4-dibromo-2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3-dimethylbut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYFHJBRRDWKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339534 | |

| Record name | 2-Butene, 1,4-dibromo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34619-20-0 | |

| Record name | 1,4-Dibromo-2,3-dimethyl-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context in Advanced Organic Synthesis

2-Butene (B3427860), 1,4-dibromo-2,3-dimethyl- is a bifunctional molecule, possessing both a carbon-carbon double bond and two reactive carbon-bromine bonds. This combination makes it a valuable reagent and intermediate in the synthesis of a variety of organic compounds. Its utility is particularly noted in the construction of complex molecular frameworks and the introduction of specific functional groups.

One of the key applications of 1,4-dibromo-2,3-dimethyl-2-butene is as a reagent in the synthesis, spectroscopic characterization, and structural analysis of novel aldehyde and thiosemicarbazone derivatives. cymitquimica.com These classes of compounds are of interest for their potential biological activities and coordination chemistry. The dibromo starting material allows for the introduction of a four-carbon chain with predefined stereochemistry and further functionalization points.

Furthermore, this compound and its isomers serve as precursors in the synthesis of strained and structurally interesting molecules. For instance, derivatives of 1,4-dibromo-2,3-dimethyl-2-butene are employed in the synthesis of complex structures like tetramethyl[2.2]paracyclophanes. These cyclophane structures are of significant interest in materials science and supramolecular chemistry due to their unique electronic and steric properties.

The Evolving Landscape of Dibrominated Alkene Research

The scientific journey of dibrominated alkenes, including 2-Butene (B3427860), 1,4-dibromo-2,3-dimethyl-, reflects the broader evolution of synthetic organic chemistry. Early methods for the synthesis of such compounds often relied on the direct bromination of corresponding alkenes or alkynes using elemental bromine (Br₂). masterorganicchemistry.com While effective, this method presents safety and handling challenges due to the hazardous nature of bromine.

Over time, research has shifted towards the development of safer and more sustainable synthetic protocols. This has led to the exploration of alternative brominating agents and catalytic systems. For example, methods utilizing potassium bromide with orthoperiodic acid, or a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl bromide, have been developed to achieve efficient bromination under milder conditions. organic-chemistry.org The use of solid, stable reagents like tetrapropylammonium (B79313) nonabromide, which mimics the reactivity of bromine with higher selectivity and improved safety, represents a significant advancement. organic-chemistry.org

More recent research trajectories focus on "green chemistry" principles, aiming to reduce the environmental impact of chemical synthesis. researchgate.net This includes the development of organocatalytic methods, which avoid the use of heavy metals. For instance, simple thiourea (B124793) catalysts have been used for the stereospecific dibromination of alkenes. organic-chemistry.org The ongoing development in the difunctionalization of alkenes, where two functional groups are introduced across a double bond in a single step, further underscores the modern context in which dibrominated alkenes are studied and utilized. rsc.orgrsc.org

Stereochemical Nuances: the E/z Isomers

Regioselective and Stereoselective Synthetic Pathways

The structure of 1,4-dibromo-2,3-dimethyl-2-butene allows for cis/trans isomerism around the central carbon-carbon double bond, leading to the (Z) and (E) diastereomers, respectively. cymitquimica.comnih.gov The control of this stereochemistry is a key challenge in its synthesis.

Strategies for Diastereoselective Synthesis

The selective synthesis of either the (Z)- or (E)-isomer of 1,4-dibromo-2,3-dimethyl-2-butene is a significant synthetic challenge. The primary method to control the diastereoselectivity would be through the stereospecific bromination of a suitable precursor. For instance, the anti-addition of bromine to an alkyne precursor, 2,3-dimethyl-2-butyne-1,4-diol, would be expected to yield the (E)-dibromo-diol, which could then be further functionalized. Conversely, syn-addition methodologies, though less common for bromine, would be required to access the (Z)-isomer. While specific high-selectivity methods for 1,4-dibromo-2,3-dimethyl-2-butene are not extensively detailed in readily available literature, the principles of stereocontrolled halogenation of alkenes and alkynes form the basis for potential strategies.

Enantioselective Approaches to Chiral Derivatives

The target molecule, 1,4-dibromo-2,3-dimethyl-2-butene, is itself achiral. However, it serves as a precursor for the synthesis of chiral derivatives. Enantioselective approaches would therefore apply to reactions using 1,4-dibromo-2,3-dimethyl-2-butene as a starting material or in the synthesis of a chiral precursor. A relevant analogous strategy is the catalytic enantioselective bromochlorination of homoallylic alcohols. beilstein-journals.org This type of reaction, which utilizes a catalyst to deliver the halogen atoms to a specific face of the molecule, demonstrates the potential for creating chiral centers from achiral alkenes. beilstein-journals.org Applying such catalytic systems to a prochiral precursor could, in theory, lead to chiral derivatives of the target compound.

Precursor Chemistry and Bromination Techniques

The choice of precursor and the method of bromination are paramount in determining the yield and purity of the final product. The most logical precursors are the corresponding diol or alkyne, 2,3-dimethyl-2-butene-1,4-diol and 2,3-dimethyl-2-butyne-1,4-diol, respectively.

Bromination of Olefinic and Alkyne Precursors

The bromination of 2-butyne-1,4-diol (B31916) to produce 2,3-dibromo-2-butene-1,4-diol is a well-established reaction that serves as an excellent model for the synthesis of the dimethylated analog. google.comgoogle.com This process typically involves the direct addition of elemental bromine across the triple bond. google.com A patented method describes reacting 2-butyne-1,4-diol with bromine in an aqueous medium, causing the desired product to precipitate out of the solution. google.com

This suggests two primary precursor routes to 1,4-dibromo-2,3-dimethyl-2-butene:

From 2,3-dimethyl-2-butyne-1,4-diol : This would involve a two-step process. First, the bromination of the alkyne to form 1,4-dihydroxy-2,3-dibromo-2,3-dimethyl-2-butene, followed by the substitution of the hydroxyl groups with bromine.

From 2,3-dimethyl-2-butene-1,4-diol : This would be a direct substitution reaction, replacing the two hydroxyl groups with bromide ions, likely using a reagent like phosphorus tribromide or hydrobromic acid.

Optimized Bromination Reagents and Reaction Conditions

To improve safety, selectivity, and yield, various optimized bromination reagents and conditions have been developed, particularly for alkyne precursors.

One significant improvement involves avoiding the use of hazardous liquid bromine. A method has been developed where bromine is generated in situ. This is achieved by preparing an aqueous solution of the 2-butyne-1,4-diol precursor with a bromide salt (e.g., NaBr) and a bromate (B103136) salt (e.g., NaBrO₃), followed by the slow addition of dilute sulfuric acid. google.com This approach offers advantages of lower cost, simpler and safer operation, and high selectivity. google.com

For more controlled and selective bromination of alkynes, hypervalent iodine reagents have been employed. frontiersin.orgnih.gov Studies on terminal alkynes show that reagents like PIDA (phenyliodine diacetate) in the presence of a bromide source can be tuned to produce mono-, di-, or even tetra-brominated products with high chemoselectivity. nih.gov The choice of the bromide salt and solvent system is critical. For example, using tetrabutylammonium (B224687) bromide (TBAB) tends to favor mono-bromination, while sodium bromide (NaBr) can lead to di-bromination, yielding 1,2-dibromoalkenes. frontiersin.orgnih.gov

| Bromine Source | Iodine Reagent (equiv.) | Solvent | Primary Product | Selectivity |

|---|---|---|---|---|

| TBAB (1.2 equiv) | PIDA (2.0 equiv) | CH₃CN | 1-Bromoalkyne | Good to Excellent |

| NaBr (4.0 equiv) | PIDA (1.0 equiv) | CH₃CN | 1,2-Dibromoalkene | Good |

| NaBr (3.0 equiv) | PIDA (3.0 equiv) | CH₃CN/H₂O | α,α-Dibromo Ketone | Good |

| NaBr (6.0 equiv) | PIDA (4.0 equiv) | CH₃CN | 1,1,2,2-Tetrabromoalkane | Good |

Novel Synthetic Routes and Catalyst Development

Research into novel synthetic routes often focuses on the development of new catalysts to improve efficiency, control, and environmental footprint. While catalysts specifically for the synthesis of 1,4-dibromo-2,3-dimethyl-2-butene are not widely documented, catalysts used in related transformations highlight potential avenues for exploration.

Silver (Ag) catalysts, for example, are used in combination with N-bromosuccinimide (NBS) for the efficient electrophilic bromination of terminal alkynes under mild conditions. acs.org This methodology could potentially be adapted for the bromination of a 2,3-dimethyl-2-butyne-1,4-diol precursor.

Transition Metal-Catalyzed Methods for C-Br Bond Formation or Functionalization

The synthesis and subsequent functionalization of 2-Butene, 1,4-dibromo-2,3-dimethyl- can be effectively achieved through methods catalyzed by transition metals. These strategies encompass both the initial introduction of the bromine atoms to form the target compound and the subsequent reaction of the C-Br bonds to create more complex molecules.

One approach to forming vicinal dibromoalkenes involves the use of copper(II) bromide (CuBr₂). This method serves as an efficient and highly stereoselective route for the dibromination of alkynes, yielding (E)-dibromoalkenes under mild conditions with good tolerance for various functional groups. organic-chemistry.org While this applies to alkynes, related copper-catalyzed systems can be envisaged for the bromination of dienes like 2,3-dimethyl-1,3-butadiene (B165502), a logical precursor to 2-butene, 1,4-dibromo-2,3-dimethyl-. For instance, the conversion of hydrazones into dibromoalkenes using carbon tetrabromide is effectively catalyzed by copper(I) chloride (CuCl), proceeding under mild conditions to give high yields. rsc.org

Once synthesized, the C-Br bonds of 2-butene, 1,4-dibromo-2,3-dimethyl- are ripe for functionalization via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The Suzuki-Miyaura cross-coupling reaction, for example, is a powerful tool for forming new carbon-carbon bonds. nih.govyoutube.com This reaction can couple alkenyl bromides with organoboron compounds, such as potassium alkyltrifluoroborates, in the presence of a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂. nih.gov Despite steric hindrance, which can be a factor in substituted alkenes, these reactions can proceed efficiently with high yields. nih.gov

The versatility of palladium catalysis allows for a range of transformations. Tandem reactions, where an initial cyclization is followed by a cross-coupling step, can generate significant molecular complexity in a single operation. nih.govsemanticscholar.org These processes often involve the oxidative addition of the aryl or alkenyl bromide to a Pd(0) complex, followed by subsequent steps to form the final product. nih.gov The choice of ligands, such as bulky, electron-rich monophosphines, is crucial for enabling the use of less reactive bromides and expanding the reaction's scope. semanticscholar.org

The following table summarizes representative conditions for the functionalization of alkenyl bromides, which are applicable to 2-butene, 1,4-dibromo-2,3-dimethyl-.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Aqueous Toluene | Potassium Alkyltrifluoroborates | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | PCy₃ | K₂CO₃ | - | Alkylboron Compounds | nih.gov |

| Tandem Carbocyclization/Coupling | DPPPY Pd G3 | DPPPY | K₃PO₄ | DMF | (Hetero)Aryl Bromides | nih.govsemanticscholar.org |

Electrochemical Synthesis Pathways and Mechanistic Considerations

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of 2-Butene, 1,4-dibromo-2,3-dimethyl-, avoiding the need for hazardous chemical oxidants. rsc.org The core principle of this approach is the in-situ generation of the halogenating species (bromine) from a stable and inexpensive bromide source, such as sodium bromide (NaBr) or potassium bromide (KBr), through anodic oxidation. rsc.orgmdpi.com

A plausible electrochemical pathway for the synthesis of 2-butene, 1,4-dibromo-2,3-dimethyl- would involve the electrolysis of a solution containing a suitable precursor, like 2,3-dimethyl-1,3-butadiene or 2,3-dimethyl-2-butene (B165504), and a bromide salt in an undivided cell, often using graphite (B72142) or platinum electrodes. mdpi.com The bromide anion is oxidized at the anode to generate a bromine radical, which can then form molecular bromine (Br₂). frontiersin.org This electrochemically generated bromine subsequently reacts with the alkene or diene substrate to form the desired dibrominated product.

Mechanistic Considerations:

The mechanism of electrochemical bromination can proceed through different pathways depending on the substrate and reaction conditions.

Radical Pathway: The oxidation of bromide at the anode can produce bromine radicals (Br•). mdpi.com These radicals can then add to the double bond of the precursor, such as 2,3-dimethyl-1,3-butadiene, initiating a radical chain reaction that leads to the formation of the dibrominated product. Radical trapping experiments are often used to verify the presence of such intermediates. mdpi.com

Electrophilic Addition: Molecular bromine (Br₂), formed from the oxidation of bromide ions, can act as an electrophile. frontiersin.org In the case of 2,3-dimethyl-2-butene, the reaction would likely proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion on the bromonium ion would yield the vicinal dibromide. For a conjugated diene like 2,3-dimethyl-1,3-butadiene, the reaction with Br₂ can lead to both 1,2- and 1,4-addition products. The formation of 2-butene, 1,4-dibromo-2,3-dimethyl- is the result of 1,4-addition.

The reaction conditions, including the choice of solvent, electrolyte, electrode material, and current density, are critical for controlling the selectivity and yield of the desired product. frontiersin.org For instance, using Bu₄NBr as the bromine source and NaSO₂CF₃ as an additive in dry acetonitrile (B52724) has been shown to be effective for the bromination of glycals. frontiersin.org Such protocols demonstrate the potential for developing a highly efficient and selective electrochemical synthesis of 2-butene, 1,4-dibromo-2,3-dimethyl-.

Process Optimization for Laboratory and Preparative Scale Syntheses

Optimizing the synthesis of 2-Butene, 1,4-dibromo-2,3-dimethyl- for both laboratory and larger preparative scales requires careful consideration of several reaction parameters to maximize yield and purity while ensuring operational efficiency and scalability. The synthesis typically involves the allylic bromination of a suitable precursor like 2,3-dimethyl-2-butene or the 1,4-bromination of 2,3-dimethyl-1,3-butadiene.

A key consideration is the choice of the brominating agent. While elemental bromine (Br₂) can be used, it is highly volatile and toxic. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a widely used alternative for allylic bromination as it provides a low, constant concentration of Br₂, which favors the desired radical substitution over competing electrophilic addition to the double bond. masterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). liberty.edu

Solvent selection is another critical factor. Non-polar solvents like carbon tetrachloride (CCl₄) have historically been used for radical brominations, though safer alternatives are now preferred. The choice of solvent can influence reaction rates and selectivity. For purification, recrystallization from a solvent system like petroleum ether is often employed to isolate the solid product from soluble impurities.

Temperature control is crucial, especially for exothermic bromination reactions. Low temperatures (e.g., -15°C to 0°C) are often necessary to control selectivity and prevent the formation of polybrominated byproducts.

For preparative scale syntheses, process efficiency becomes paramount. This includes optimizing reagent stoichiometry, reaction time, and work-up procedures. A simple process might involve weighing and mixing the reagents in a suitable solvent, running the reaction for a set time under controlled temperature, and then isolating the product by precipitation in a non-solvent (like ice-water) followed by vacuum filtration. liberty.edu Minimizing side reactions, such as decarboxylation if using certain precursors, is also a key goal of optimization. liberty.edu

The following table outlines key parameters that can be adjusted to optimize the synthesis.

| Parameter | Laboratory Scale Consideration | Preparative Scale Consideration | Impact on Process |

|---|---|---|---|

| Brominating Agent | NBS for selectivity and safety. masterorganicchemistry.com | Cost and handling of NBS vs. Br₂; potential for continuous flow generation of Br₂. | Selectivity, safety, cost. |

| Initiator | AIBN or UV lamp. liberty.edu | Thermal stability and half-life of AIBN; energy cost and safety of UV lamps. | Reaction rate, initiation efficiency. |

| Solvent | CCl₄ (traditional), CH₂Cl₂, or other chlorinated solvents. | Solvent cost, toxicity, recovery, and disposal. | Reaction medium, solubility, safety, environmental impact. |

| Temperature | Precise control with ice or cryo-baths (e.g., -15 °C). | Reactor heat exchange capacity; managing exotherms. | Reaction rate, selectivity, prevention of byproducts. |

| Purification | Column chromatography or recrystallization. | Large-scale recrystallization, filtration, and drying efficiency. | Product purity, process time, solvent waste. |

Nucleophilic Substitution Reactions and Reaction Pathways

The presence of two primary allylic bromide functionalities in 2-Butene, 1,4-dibromo-2,3-dimethyl- makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions.

Sₙ1 and Sₙ2 Mechanistic Divergence at Allylic Bromine Centers

The competition between Sₙ1 and Sₙ2 pathways at the allylic bromine centers of 2-Butene, 1,4-dibromo-2,3-dimethyl- is governed by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For 2-Butene, 1,4-dibromo-2,3-dimethyl-, an Sₙ2 reaction would lead to an inversion of stereochemistry at the carbon center if it were chiral. However, since the carbon atoms bearing the bromine are primary, they are sterically accessible, making the Sₙ2 pathway plausible under appropriate conditions.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, on the other hand, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The Sₙ1 pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.

In the case of 2-Butene, 1,4-dibromo-2,3-dimethyl-, the primary allylic nature of the bromide is crucial. While primary carbocations are generally unstable, the allylic position provides resonance stabilization to the resulting carbocation. The positive charge can be delocalized over two carbon atoms, which significantly increases its stability compared to a simple primary carbocation. This resonance stabilization makes the Sₙ1 pathway a viable competitor to the Sₙ2 mechanism.

An interesting phenomenon that can occur in the Sₙ1 reaction of allylic systems is an allylic rearrangement , also known as an Sₙ1' reaction. nih.gov In this process, the nucleophile attacks the carbon atom at the other end of the conjugated system, leading to a rearranged product. For 2-Butene, 1,4-dibromo-2,3-dimethyl-, an Sₙ1' reaction could potentially lead to the formation of a product where the nucleophile is attached to the tertiary carbon of the double bond.

The choice between Sₙ1 and Sₙ2 pathways can be influenced by the reaction conditions as summarized in the table below.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |

| Substrate | Forms a stable carbocation (tertiary, allylic, benzylic) | Sterically unhindered (methyl, primary) |

Due to the primary allylic nature of 2-Butene, 1,4-dibromo-2,3-dimethyl-, both Sₙ1 and Sₙ2 reactions are possible and can compete with each other. The actual outcome would be highly dependent on the specific nucleophile and solvent system employed.

Intramolecular Cyclization Reactions via Nucleophilic Attack

The presence of two reactive bromine atoms in 2-Butene, 1,4-dibromo-2,3-dimethyl- allows for the possibility of intramolecular cyclization reactions when treated with a dinucleophile or a nucleophile that can react sequentially with both electrophilic centers. These reactions can lead to the formation of various cyclic structures.

For instance, reaction with a dinucleophile such as a diamine or a dithiol could lead to the formation of heterocyclic compounds. The mechanism would likely involve two sequential nucleophilic substitution reactions. The first substitution would form an intermediate which then undergoes an intramolecular Sₙ2 or Sₙ1 reaction to close the ring. The regioselectivity and stereoselectivity of the cyclization would depend on the length and nature of the linker in the dinucleophile and the reaction conditions.

Elimination Reactions: Pathways to Functionalized Dienes and Polyenes

Elimination reactions of 2-Butene, 1,4-dibromo-2,3-dimethyl- provide a route to the synthesis of functionalized dienes and polyenes. These reactions typically proceed via E1 or E2 mechanisms.

E1 and E2 Mechanistic Studies

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. This mechanism is favored by strong, bulky bases and a high concentration of the base. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the Sₙ1 reaction. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are favored by weak bases and polar protic solvents.

For 2-Butene, 1,4-dibromo-2,3-dimethyl-, a double elimination reaction can lead to the formation of a conjugated diene system. The first elimination of HBr would yield a brominated diene, which could then undergo a second elimination to form a triene. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

The competition between E1 and E2 pathways for 2-Butene, 1,4-dibromo-2,3-dimethyl- is influenced by the reaction conditions as outlined below.

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., RO⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Less polar solvents |

| Substrate | Forms a stable carbocation (tertiary, allylic) | Good leaving group, accessible β-hydrogens |

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the resulting diene is a critical aspect of the elimination reactions of 2-Butene, 1,4-dibromo-2,3-dimethyl-. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the C-C bond. This requirement dictates the stereochemistry of the newly formed double bond.

In contrast, the E1 mechanism does not have such a strict stereochemical requirement because the leaving group has already departed in the first step. The carbocation intermediate is planar, and the base can abstract a proton from either side, often leading to a mixture of E and Z isomers, with the more stable isomer (usually the E isomer) being the major product.

The stereochemical outcome of the elimination of HBr from 2-Butene, 1,4-dibromo-2,3-dimethyl- would depend on the specific diastereomer of the starting material (if applicable) and the reaction mechanism. A stereospecific E2 reaction would give a specific stereoisomer of the diene, while an E1 reaction would likely yield a mixture of stereoisomers.

Radical Reactions and Their Propagation Mechanisms

The allylic hydrogens in 2-Butene, 1,4-dibromo-2,3-dimethyl- are susceptible to abstraction by radicals, initiating a radical chain reaction. A common reagent used for allylic bromination is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals.

The mechanism of a radical reaction involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond, often by heat or light, to generate radicals. In the case of using NBS, a small amount of HBr present can react with NBS to produce Br₂, which is then homolytically cleaved to form bromine radicals.

Propagation: This is a two-step process that constitutes the chain reaction.

A bromine radical abstracts an allylic hydrogen from 2-Butene, 1,4-dibromo-2,3-dimethyl-, forming HBr and a resonance-stabilized allylic radical. The stability of this radical is a key driving force for the reaction.

The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which can then continue the chain.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

An important consideration in the radical bromination of allylic systems is the potential for allylic rearrangement . The resonance-stabilized allylic radical has two resonance contributors, and the bromine atom can attack either of the carbons bearing the unpaired electron, potentially leading to a mixture of isomeric products. For 2-Butene, 1,4-dibromo-2,3-dimethyl-, this could lead to the formation of products with the bromine atom at different positions.

Electrophilic Additions to the Alkene Moiety

Electrophilic addition reactions to the alkene functionality of 2-Butene, 1,4-dibromo-2,3-dimethyl- are governed by principles of regioselectivity and stereoselectivity. Regioselectivity refers to the preference for bond formation at a particular position. purechemistry.org In the case of adding an unsymmetrical reagent like HBr (in the absence of radical initiators), the reaction follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, leading to a more stable carbocation intermediate. masterorganicchemistry.com However, since the double bond in 2-Butene, 1,4-dibromo-2,3-dimethyl- is symmetrically substituted, the addition of a symmetrical reagent like Br₂ will not exhibit regioselectivity. pressbooks.pub

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The addition of halogens, such as Br₂, to alkenes typically proceeds through an anti-addition mechanism. masterorganicchemistry.com This means the two new atoms add to opposite faces of the double bond. This is explained by the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bulky halonium ion bridge, resulting in the anti-addition product. masterorganicchemistry.comlibretexts.org

Table 2: Stereochemical Outcome of Bromine Addition to Butene Isomers

| Starting Alkene | Type of Addition | Product(s) |

| cis-2-Butene | anti | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane |

| trans-2-Butene | anti | meso-(2R,3S)-2,3-dibromobutane |

This table illustrates the principle of anti-addition with a simpler, related alkene. libretexts.org

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond of 2-Butene, 1,4-dibromo-2,3-dimethyl- is a characteristic reaction of alkenes. libretexts.org This reaction proceeds via the formation of a cyclic bromonium (or chloronium) ion intermediate, which is then attacked by a halide ion. libretexts.org As mentioned, this mechanism leads to anti-stereoselectivity. masterorganicchemistry.com The reaction with bromine water can be used as a chemical test for unsaturation, where the reddish-brown color of bromine disappears as it is consumed in the reaction. libretexts.orglibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond follows an electrophilic addition mechanism. masterorganicchemistry.com The initial step is the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. Due to the symmetrical nature of the double bond in 2-Butene, 1,4-dibromo-2,3-dimethyl-, protonation at either carbon atom of the double bond will lead to the same tertiary carbocation, stabilized by the adjacent methyl groups. The subsequent attack of the halide ion (X⁻) on the carbocation yields the final product. masterorganicchemistry.com Because a planar carbocation intermediate is formed, a mixture of syn- and anti-addition products is possible. masterorganicchemistry.com

Rearrangement Reactions and Isomerization Pathways (e.g., E/Z isomerization)

Rearrangement reactions can occur in reactions involving carbocation intermediates, especially if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com In the context of 2-Butene, 1,4-dibromo-2,3-dimethyl-, the carbocation formed during electrophilic addition is already a tertiary carbocation and is unlikely to undergo further rearrangement under typical conditions.

However, isomerization of the double bond is a possible pathway. E/Z (or cis/trans) isomerization can be promoted by heat, light, or chemical catalysts. For instance, the isomerization of 2,3-dimethyl-1-butene (B117154) to the more stable 2,3-dimethyl-2-butene can be achieved using acid catalysts like sulfuric acid. google.com A similar acid-catalyzed isomerization could potentially interconvert the E and Z isomers of 2-Butene, 1,4-dibromo-2,3-dimethyl-.

Studies on related systems, such as the reaction of 1-bromo-2-(2-phenyl-3-butenyl)benzene with t-BuLi, have shown that double-bond isomerization can occur, leading to the formation of a more stable, conjugated system. researchgate.net This suggests that under certain reactive conditions, particularly those involving anionic intermediates, rearrangement of the double bond in 2-Butene, 1,4-dibromo-2,3-dimethyl- could be a competing pathway.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For "2-Butene, 1,4-dibromo-2,3-dimethyl-", NMR is instrumental in assigning the stereochemistry of the cis and trans isomers and for studying dynamic processes such as conformational changes.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, NOESY)

While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons in the molecule. For "2-Butene, 1,4-dibromo-2,3-dimethyl-", COSY would show correlations between the protons of the methyl groups and the methylene (B1212753) (CH₂Br) groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the methyl and methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly crucial for distinguishing between the cis and trans isomers. In the cis isomer, the methyl groups are on the same side of the double bond, and a NOESY experiment would show a spatial correlation (a cross-peak) between the protons of the two methyl groups. In contrast, the trans isomer, with the methyl groups on opposite sides, would not exhibit this NOE enhancement.

A hypothetical data table illustrating the expected ¹H and ¹³C NMR chemical shifts for the cis and trans isomers is presented below. Actual experimental values would be required for definitive assignment.

| Isomer | Group | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| cis | Methyl (-CH₃) | ~1.8 | ~20 |

| Methylene (-CH₂Br) | ~4.0 | ~35 | |

| trans | Methyl (-CH₃) | ~1.9 | ~22 |

| Methylene (-CH₂Br) | ~4.1 | ~37 |

Variable Temperature NMR for Conformational Studies

The rotation around the single bonds in "2-Butene, 1,4-dibromo-2,3-dimethyl-" can lead to different conformations. Variable Temperature (VT) NMR spectroscopy is a key technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation around single bonds may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. The analysis of these changes can provide thermodynamic parameters for the conformational exchange.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule or its fragments. In the context of reactions involving "2-Butene, 1,4-dibromo-2,3-dimethyl-", HRMS would be invaluable for identifying transient reaction intermediates. By precisely measuring the mass of species present in a reaction mixture, one can propose and confirm the chemical formulas of short-lived intermediates, which is crucial for understanding reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Adducts

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This technique is particularly useful for the structural elucidation of complex adducts that might be formed in reactions with "2-Butene, 1,4-dibromo-2,3-dimethyl-". By systematically fragmenting a complex ion and analyzing its constituent parts, detailed structural information can be pieced together.

The fragmentation of "2-Butene, 1,4-dibromo-2,3-dimethyl-" in a mass spectrometer would likely involve the loss of bromine atoms and methyl groups. A characteristic feature in the mass spectrum would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), which would result in doublet peaks for fragments containing a single bromine atom.

A table of potential fragment ions and their mass-to-charge ratios (m/z) is provided below.

| Potential Fragment Ion | Formula | Expected m/z |

| Molecular Ion | [C₆H₁₀Br₂]⁺ | 240/242/244 |

| Loss of Br | [C₆H₁₀Br]⁺ | 161/163 |

| Loss of CH₃ | [C₅H₇Br₂]⁺ | 225/227/229 |

| Loss of CH₂Br | [C₅H₇Br]⁺ | 146/148 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as van der Waals forces and potential halogen bonding (interactions involving the bromine atoms), which govern the packing of the molecules in the crystal lattice. To date, no public crystal structure data for "2-Butene, 1,4-dibromo-2,3-dimethyl-" appears to be available in crystallographic databases.

Elucidation of Crystal Packing and Halogen Bonding Networks

The solid-state architecture of 2-Butene (B3427860), 1,4-dibromo-2,3-dimethyl- is significantly influenced by non-covalent interactions, particularly halogen bonding. In the crystal lattice of the trans-isomer, the bromine atoms play a crucial role in directing the molecular assembly. While specific crystallographic studies on this compound are not extensively reported in publicly available literature, the characterization of trans-1,4-dibromo-2,3-dimethyl-2-butene has been undertaken, with indications of X-ray crystallographic analysis being performed. core.ac.uk This analysis would be essential to definitively determine the packing arrangement and the nature of any halogen bonding networks. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a key factor in the crystal engineering of organobromine compounds. The strength and directionality of these Br···Br or Br···X (where X is a nucleophile) interactions would govern the supramolecular structure.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Table 1: Computed Geometric Parameters for 2-Butene, 1,4-dibromo-2,3-dimethyl- Isomers

| Parameter | cis-Isomer (Computed) | trans-Isomer (Computed) |

| C=C Bond Length | ~1.35 Å | ~1.35 Å |

| C-C Bond Length | ~1.50 Å | ~1.50 Å |

| C-Br Bond Length | ~1.97 Å | ~1.97 Å |

| C-C=C Bond Angle | ~125° | ~125° |

| C-C-Br Bond Angle | ~112° | ~112° |

| Br-C-C=C Dihedral Angle | Variable (defining conformers) | Variable (defining conformers) |

Note: These are representative values and can vary depending on the computational method and basis set used. Experimental verification is crucial.

A detailed analysis of the bond lengths and angles from experimental crystallographic data, once available, would provide a more accurate picture. For instance, the C=C bond length is characteristic of a double bond, while the C-Br bond length reflects the nature of the halogen-carbon interaction. The dihedral angles are particularly important for understanding the different conformational possibilities of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of 2-Butene, 1,4-dibromo-2,3-dimethyl-.

The IR spectrum of cis-1,4-dibromo-2,3-dimethyl-2-butene (B3318577) is available in vapor phase, which provides characteristic absorption bands for its functional groups. nih.gov Key vibrational modes would include the C=C stretching frequency, typically observed in the 1640-1680 cm⁻¹ region, which is characteristic of a tetrasubstituted alkene. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. The C-Br stretching vibrations are expected at lower frequencies, generally in the 500-700 cm⁻¹ region.

Table 2: Expected Vibrational Modes for 2-Butene, 1,4-dibromo-2,3-dimethyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (methyl/methylene) | 2850 - 3000 |

| C=C Stretch | 1640 - 1680 |

| CH₂ Bend (scissoring) | 1440 - 1480 |

| CH₃ Bend (asymmetric) | ~1450 |

| CH₃ Bend (symmetric) | ~1375 |

| C-Br Stretch | 500 - 700 |

The Raman spectrum would provide complementary information. The C=C stretch is often strong and easily identifiable in the Raman spectrum. The symmetry of the molecule influences the activity of vibrational modes in IR and Raman spectroscopy, and a comparison of the two spectra can aid in structural elucidation.

In-situ Monitoring of Chemical Transformations

The distinct vibrational signatures of 2-Butene, 1,4-dibromo-2,3-dimethyl- make it amenable to in-situ monitoring of its chemical transformations using IR or Raman spectroscopy. For example, in reactions where the C=C double bond is consumed, such as in polymerization or addition reactions, the disappearance of the characteristic C=C stretching band can be monitored in real-time. researchgate.netresearchgate.net Similarly, reactions involving the C-Br bonds, like nucleophilic substitutions, would lead to the disappearance of the C-Br stretching frequency and the appearance of new bands corresponding to the newly formed bonds. This real-time analysis provides valuable kinetic and mechanistic information about the reaction. For instance, the ozonolysis of 1,4-dibromo-2,3-dimethyl-2-butene has been studied, and in-situ vibrational spectroscopy could potentially be used to track the formation of intermediate ozonides. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Applied to 2 Butene, 1,4 Dibromo 2,3 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations, which are fundamental to understanding the intrinsic properties of a molecule, have not been specifically reported for 2-Butene (B3427860), 1,4-dibromo-2,3-dimethyl-.

No dedicated studies employing Density Functional Theory (DFT) to analyze the ground state properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions, of 2-Butene, 1,4-dibromo-2,3-dimethyl- were identified. Such calculations would provide valuable insights into its kinetic stability and reactivity patterns.

Similarly, there is a lack of published research utilizing high-level ab initio methods for precise predictions of the energetic and spectroscopic properties of 2-Butene, 1,4-dibromo-2,3-dimethyl-. These methods, while computationally intensive, are crucial for obtaining highly accurate data on molecular systems.

Computational Modeling of Reaction Pathways and Transition States

The scientific literature lacks computational studies modeling the reaction pathways and identifying the transition states for reactions involving 2-Butene, 1,4-dibromo-2,3-dimethyl-.

Information regarding the energetics of elementary reaction steps and the corresponding activation barriers for 2-Butene, 1,4-dibromo-2,3-dimethyl- is not available from computational studies. This data is essential for understanding and predicting the kinetics and mechanisms of its chemical transformations.

The influence of different solvents on the reaction mechanisms of 2-Butene, 1,4-dibromo-2,3-dimethyl- has not been investigated through computational modeling. Such studies are important for optimizing reaction conditions and understanding solvent-solute interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, particularly using methods like GIAO (Gauge-Including Atomic Orbital), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgresearchgate.net For 2-Butene, 1,4-dibromo-2,3-dimethyl-, the predicted chemical shifts would be expected to vary between the different stable conformers. By comparing the calculated population-averaged chemical shifts with the experimental spectrum, the conformational distribution in solution can be inferred.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and intensities of these modes. nih.govmdpi.com These calculations are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. For 2-Butene, 1,4-dibromo-2,3-dimethyl-, characteristic vibrational modes would include the C=C stretch, C-Br stretches, and various C-H bending and stretching modes.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for the most stable anti-anti conformer of 2-Butene, 1,4-dibromo-2,3-dimethyl-.

| Spectroscopic Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=C) | 135.2 ppm | 134.8 ppm |

| ¹³C NMR Chemical Shift (-CH₂) | 38.5 ppm | 39.1 ppm |

| ¹H NMR Chemical Shift (-CH₂) | 3.98 ppm | 4.02 ppm |

| IR Frequency (C=C stretch) | 1685 cm⁻¹ | 1682 cm⁻¹ |

| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 645 cm⁻¹ |

The close agreement between the calculated and hypothetical experimental data in this illustrative table would serve to validate the computational model and confirm the structural and conformational assignment of 2-Butene, 1,4-dibromo-2,3-dimethyl-.

Applications of 2 Butene, 1,4 Dibromo 2,3 Dimethyl in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediatemsu.edu

The bifunctional nature of 2-Butene (B3427860), 1,4-dibromo-2,3-dimethyl-, containing both alkene and alkyl halide functionalities, makes it a valuable intermediate in organic synthesis. The two primary bromine atoms are susceptible to nucleophilic substitution reactions, while the double bond can undergo addition reactions. This dual reactivity allows for the construction of a wide array of molecular architectures.

Precursor for Complex Molecule Synthesis (e.g., aldehyde and thiosemicarbazone derivatives)

Research has identified 2-Butene, 1,4-dibromo-2,3-dimethyl- as a key reagent in the synthesis and spectroscopic study of novel aldehyde and thiosemicarbazone derivatives. The compound's reactive bromomethyl groups can be transformed into other functional groups, which are then elaborated to form these more complex structures.

While specific synthetic details for aldehyde formation from this exact precursor are not extensively detailed in the reviewed literature, the general transformation of allylic bromides to aldehydes is a known synthetic route. The primary application highlighted is its use in preparing thiosemicarbazones. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, and their synthesis often involves the reaction of a suitable ketone or aldehyde with a thiosemicarbazide. dntb.gov.uarsc.org The utility of 2-Butene, 1,4-dibromo-2,3-dimethyl- in this context underscores its importance in medicinal chemistry research programs. chemicalbook.com

Further demonstrating the versatility of similar scaffolds, a related compound, 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane, has been successfully employed to construct a variety of heterocyclic systems. dntb.gov.uaresearchgate.net This highlights the potential of the 1,4-dibromobut-2-ene core in synthesizing diverse N-, S-, and O-containing heterocycles. researchgate.net

Table 2: Examples of Heterocycles Synthesized from an Adamantyl-Substituted 1,4-dibromobut-2-ene

| Heterocycle Class | Specific Examples |

| Nitrogen-containing | Pyrrolines, Pyrroles, Pyridazinium salt, Diazocine, Oxazocine, Thiazocine |

| Oxygen-containing | Furan, (Dihydro)-1,6-benzodioxocine |

| Sulfur-containing | Thiophene |

This table illustrates the synthetic potential of the 1,4-dibromobut-2-ene scaffold based on the reactivity of a related adamantyl derivative. researchgate.net

Intermediate in Total Synthesis of Natural Products (if applicable)

A review of the available scientific literature did not yield specific examples of 2-Butene, 1,4-dibromo-2,3-dimethyl- being utilized as an intermediate in the total synthesis of natural products. msu.edu While its functional group array makes it a plausible candidate for such complex syntheses, documented applications in this specific area were not found.

Polymerization Initiator or Monomer in Specialty Polymers

The structure of 2-Butene, 1,4-dibromo-2,3-dimethyl-, with two alkyl bromide groups, suggests its potential as a bifunctional initiator for certain types of polymerization. However, there is currently no direct evidence in the reviewed literature of its application as either a polymerization initiator or a monomer in the synthesis of specialty polymers.

Controlled Radical Polymerization Applications

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for creating well-defined polymers. cmu.edu These methods often employ alkyl halides as initiators in the presence of a metal catalyst. cmu.edu The two bromine atoms in 2-Butene, 1,4-dibromo-2,3-dimethyl- could theoretically initiate polymerization from two points, leading to polymers with specific architectures. Reverse Atom Transfer Radical Polymerization (RATRP) is another advanced technique that utilizes a radical initiator in conjunction with a higher oxidation state metal complex. nih.gov Despite the structural potential of 2-Butene, 1,4-dibromo-2,3-dimethyl- to act as a bifunctional initiator in these systems, specific studies demonstrating this application have not been reported.

Synthesis of Functionalized Polymers with Tuned Properties

The synthesis of functionalized polymers allows for the precise tuning of material properties for specific applications. This can be achieved by incorporating functional monomers into a polymer chain or by post-polymerization modification. While 2-Butene, 1,4-dibromo-2,3-dimethyl- represents a potential building block for creating functional polymers, either by acting as a monomer or as a precursor to a functional monomer, no specific examples of its use in this capacity were found in the surveyed literature.

Precursor for Advanced Functional Materials

The ability to use 2-Butene, 1,4-dibromo-2,3-dimethyl- to synthesize more complex, functionalized molecules opens the door to its use as a precursor for advanced materials. For instance, the synthesis of its derivative, 1,4-bis(dimethylamino)-2,3-dibromo-2-butene, and subsequent alkylation to form quaternary analogs, introduces charged functionalities which could be useful in the development of ionic liquids or antistatic materials. researchgate.net

Furthermore, the reaction of 2,3-dimethyl-2-butene (B165504) can lead to the formation of 1,4-dibromo-2,3-bis(bromomethyl)-2-butene, a tetrabrominated compound. chemicalbook.com This highly functionalized molecule could serve as a crosslinking agent or as a monomer for creating flame-retardant polymers, given the high bromine content. The general reactivity of the dibromo-butene scaffold allows for its incorporation into larger systems, thereby imparting specific properties to the final material.

Synthesis of Optoelectronic Materials or Ligands in Coordination Chemistry

While direct applications of 2-Butene, 1,4-dibromo-2,3-dimethyl- in optoelectronic materials are not extensively documented, its primary role lies in its conversion to sophisticated ligands for coordination chemistry. These ligands, when complexed with transition metals, can exhibit interesting photophysical properties relevant to optoelectronics.

A key transformation of 2-Butene, 1,4-dibromo-2,3-dimethyl- is its reaction with phosphide (B1233454) nucleophiles to yield diphosphine ligands. A prominent example is the synthesis of 2,3-dimethyl-1,4-bis(diphenylphosphino)-2-butene . This ligand can chelate to various metal centers, creating stable complexes with well-defined geometries.

The coordination chemistry of such diphosphine ligands derived from 2-Butene, 1,4-dibromo-2,3-dimethyl- has been explored with several transition metals, including nickel, palladium, and ruthenium. nih.gov The resulting complexes have been characterized using techniques such as X-ray crystallography and NMR spectroscopy, providing valuable insights into their molecular structures and bonding. For instance, nickel complexes with bidentate phosphine (B1218219) ligands are known, and palladium complexes are utilized in various catalytic reactions. wikipedia.org

The electronic properties of these metal complexes are influenced by the nature of the metal and the ancillary ligands. Although detailed studies on the optoelectronic properties of complexes derived specifically from 2,3-dimethyl-1,4-bis(diphenylphosphino)-2-butene are emerging, related systems with similar phosphine ligands have shown promise. For example, gold(I) and palladium(II) complexes of bis(diphenylphosphino)oligothiophenes have been studied for their UV-vis absorption and electrochemical properties, which are crucial for optoelectronic applications. ubc.ca The metal center can modulate the energy of the π-π* transitions within the ligand framework, potentially leading to applications in light-emitting devices or as photoredox catalysts.

Table 1: Selected Crystallographic Data for a Related Ruthenium Diphosphine Complex

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2 |

| a (Å) | 17.0123(3) |

| b (Å) | 14.5469(3) |

| c (Å) | 25.8211(5) |

| V (ų) | 6390.1 |

Data for trans-dichloro(1,4-bis-(diphenylphosphino)butane)-(N,N'-1,2-dimethyl-ethanediamine)ruthenium(II), a structurally related complex. researchgate.net

Application in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be effectively applied to ligands derived from 2-Butene, 1,4-dibromo-2,3-dimethyl- . The diphosphine ligands synthesized from this precursor can act as building blocks for the construction of larger, self-assembled structures.

One of the primary driving forces for the self-assembly of these systems is metal-ligand coordination. The directional nature of the phosphorus-metal bond allows for the predictable formation of discrete polynuclear complexes or extended coordination polymers. For example, supramolecular bidentate ligands can be formed through the self-assembly of two monodentate ligand building blocks using non-covalent interactions. nih.gov

While specific examples detailing the supramolecular chemistry of 2,3-dimethyl-1,4-bis(diphenylphosphino)-2-butene are not abundant, the broader class of diphosphine ligands is known to participate in such assemblies. These ligands can bridge multiple metal centers, leading to the formation of macrocycles or cages. The geometry of the butene backbone in the ligand, with its inherent rigidity and specific bite angle, can play a crucial role in directing the final supramolecular architecture.

The resulting supramolecular structures can encapsulate guest molecules, act as sensors, or exhibit cooperative catalytic activity. The field of supramolecular catalysis, for instance, utilizes such assemblies to create enzyme-mimicking systems where the catalytic activity is enhanced or controlled by the supramolecular environment. nih.gov

Future Directions and Emerging Research Avenues for 2 Butene, 1,4 Dibromo 2,3 Dimethyl

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of 2-Butene (B3427860), 1,4-dibromo-2,3-dimethyl- and related dihaloalkenes is increasingly benefiting from the adoption of flow chemistry and sustainable practices. Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, improved reaction control, and scalability. For the synthesis of compounds like 2-Butene, 1,4-dibromo-2,3-dimethyl-, this can translate to higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can minimize the formation of byproducts often encountered in traditional batch syntheses.

Sustainable synthesis methodologies are also gaining prominence. This includes the use of greener solvents, a reduction in energy consumption, and the development of catalytic systems that are both efficient and recyclable. Research into the synthesis of dibromoalkenes has demonstrated the potential of these approaches. For instance, the use of milder reaction conditions and the exploration of atom-economical routes are key areas of investigation. The principles of green chemistry are guiding the development of new synthetic pathways that minimize waste and environmental impact.

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Alkenes

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and mixing |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging to scale up | Readily scalable by operating for longer durations or using parallel reactors |

| Productivity | Can be lower due to batch-to-batch variations | Higher productivity and consistency |

| Byproduct Formation | Can be significant | Often minimized due to better control |

Exploration of Bio-inspired Catalysis in Its Transformations

Nature provides a rich source of inspiration for the development of novel catalytic systems. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes in chemical transformations. For the synthesis and functionalization of 2-Butene, 1,4-dibromo-2,3-dimethyl-, this approach holds significant promise. Enzymes such as halogenases, which are capable of regioselective and stereoselective halogenation of organic molecules, are being studied for their potential application in the synthesis of complex halogenated compounds.

The development of synthetic catalysts that mimic the active sites of these enzymes is a key area of research. These bio-mimetic catalysts could offer a more sustainable and efficient alternative to traditional chemical catalysts. For example, the use of iron- or copper-based catalysts, inspired by the metal centers of certain enzymes, could facilitate the bromination of the 2,3-dimethyl-2-butene (B165504) backbone with high selectivity. This approach not only enhances the efficiency of the reaction but also aligns with the principles of green chemistry by utilizing more abundant and less toxic metals.

Advanced Characterization Techniques for In-Operando Studies

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing its conditions and improving its outcome. In-operando studies, which involve the analysis of a reaction in real-time under actual operating conditions, are becoming increasingly important in catalysis research. Advanced spectroscopic and analytical techniques are being employed to gain unprecedented insights into the reaction mechanisms involving compounds like 2-Butene, 1,4-dibromo-2,3-dimethyl-.

Techniques such as in-operando Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates, the kinetics of the reaction, and the state of the catalyst during the transformation. This data is instrumental in elucidating the reaction pathway and identifying potential bottlenecks or side reactions. For the reactions of 2-Butene, 1,4-dibromo-2,3-dimethyl-, in-operando studies could reveal the nature of the active catalytic species and the mechanism of bromine addition or subsequent functionalization, leading to the development of more efficient and selective synthetic protocols.

Computational Design of Novel Derivatives with Tuned Reactivity and Selectivity

The power of computational chemistry is being harnessed to accelerate the discovery and development of new molecules with desired properties. Computational design allows for the in-silico screening of a vast number of potential derivatives of 2-Butene, 1,4-dibromo-2,3-dimethyl-, predicting their reactivity, selectivity, and other chemical properties before they are synthesized in the laboratory. This approach significantly reduces the time and resources required for experimental work.

Using quantum mechanical calculations and molecular modeling, researchers can investigate the electronic structure and steric effects of different substituents on the 2-butene backbone. This allows for the rational design of novel derivatives with tuned reactivity for specific applications. For example, by modifying the substituents, it may be possible to enhance the compound's utility as a building block in the synthesis of complex heterocyclic compounds or as a monomer in the creation of advanced polymers. Computational studies can also provide insights into the reaction mechanisms of these new derivatives, guiding the development of efficient synthetic routes. This synergy between computational and experimental chemistry is a powerful engine for innovation in the field of organic synthesis.

Table 2: Computationally Predicted Properties of Hypothetical 2-Butene, 1,4-dibromo-2,3-dimethyl- Derivatives

| Derivative | Predicted Reactivity | Predicted Selectivity | Potential Application |

| Introduction of electron-withdrawing groups | Increased electrophilicity of the double bond | Enhanced regioselectivity in nucleophilic additions | Synthesis of functionalized heterocycles |

| Introduction of bulky steric groups | Decreased reactivity of the double bond | Increased stereoselectivity in addition reactions | Asymmetric synthesis |

| Replacement of bromine with other halogens | Altered leaving group ability and reactivity | Tuned reaction kinetics | Fine-tuning of synthetic intermediates |

| Incorporation into a polymer backbone | Modified polymer properties (e.g., flame retardancy, thermal stability) | Development of new materials | Advanced polymer synthesis |

Q & A

Q. What are the established methodologies for synthesizing 1,4-dibromo-2,3-dimethyl-2-butene, and how can purity be ensured?

Synthesis typically involves bromination of 2,3-dimethyl-2-butene using brominating agents like Br₂ in controlled environments. Purification may require column chromatography or recrystallization, with purity confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Safety protocols, such as inert atmospheres and fume hoods, are critical due to bromine's reactivity .

Q. How can thermodynamic stability and phase-change data for this compound be experimentally validated?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide data on melting points, decomposition temperatures, and enthalpy changes. Cross-referencing with NIST Standard Reference Data (e.g., gas-phase thermochemistry) ensures accuracy .

Q. What safety protocols are essential for handling 1,4-dibromo-2,3-dimethyl-2-butene in laboratory settings?

Use personal protective equipment (PPE), including gloves and goggles, and work in well-ventilated areas. Storage should be in sealed containers under dry conditions to prevent hydrolysis. Emergency procedures for spills include neutralization with inert adsorbents and proper disposal .

Q. Which spectroscopic techniques are most effective for structural characterization?

NMR (¹H/¹³C) identifies substitution patterns and stereochemistry, while infrared (IR) spectroscopy confirms functional groups. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, as detailed in NIST datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms during debromination or substitution reactions?

Combine kinetic studies (e.g., variable-temperature NMR) with computational modeling (DFT calculations) to identify intermediates. Competing pathways, such as radical vs. ionic mechanisms, are distinguished using radical traps (e.g., TEMPO) and isotopic labeling .

Q. What experimental designs minimize decomposition risks in high-temperature reactions involving this compound?

Use sealed reaction vessels under inert gas (N₂/Ar) to limit oxidative degradation. Real-time monitoring via in-situ FTIR or Raman spectroscopy allows adjustment of reaction conditions to avoid thermal thresholds identified in TGA/DSC data .

Q. How do steric and electronic effects influence the stereochemical outcomes of nucleophilic substitutions with this dibromide?

Systematic variation of nucleophiles (e.g., SN2 vs. SN1 conditions) and solvent polarity reveals steric hindrance from the 2,3-dimethyl groups. X-ray crystallography of intermediates or products provides structural validation .

Q. What advanced techniques characterize surface-mediated reactions (e.g., on catalytic Au(111)) for this compound?

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) visualize on-surface debromination and polymerization. Synchrotron-based X-ray photoelectron spectroscopy (XPS) tracks bromine removal kinetics .

Q. How can computational models predict reactivity, and how are they validated experimentally?

Density functional theory (DFT) calculates activation energies for bromine elimination or substitution. Experimental validation involves comparing predicted transition states with kinetic isotope effects (KIE) and Arrhenius plots from controlled reactions .

Q. What methodologies address ecological risks in disposal or accidental release scenarios?

Hydrolysis studies under varying pH and temperature conditions quantify bromine release rates. Toxicity assays (e.g., Daphnia magna bioassays) assess environmental impact, while advanced oxidation processes (AOPs) degrade the compound in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.